

An In-depth Technical Guide to N-(4-Methylphenyl)-3-oxobutanamide

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Compound of Interest

Compound Name: *N-(4-Methylphenyl)-3-oxobutanamide*

Cat. No.: *B160187*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **N-(4-Methylphenyl)-3-oxobutanamide**, also known as acetoacet-p-toluidide. The document details its chemical and physical properties, synthesis and characterization protocols, and an overview of its known applications and biological potential.

Core Compound Properties

N-(4-Methylphenyl)-3-oxobutanamide is a white to off-white crystalline powder.^[1] It is primarily recognized as a key intermediate in the manufacturing of organic pigments.^{[2][3]}

Property	Value	Reference
CAS Number	951-07-5	[4]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[2] [4]
Molecular Weight	191.23 g/mol	[2] [4]
Appearance	White to off-white crystalline powder/flakes	[1] [3]
Melting Point	94-95 °C	[2]
Boiling Point	376 °C at 760 mmHg	[2]
Density	1.132 g/cm ³	[2]
Flash Point	162 °C	[2]
Solubility	Soluble in hot water, alcohol, ether, chloroform, acetone, glycerol, and benzene.	[1]

Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

The primary synthetic route for **N-(4-Methylphenyl)-3-oxobutanamide** involves the acetoacetylation of p-toluidine. This can be achieved through two main pathways: reaction with ethyl acetoacetate or with diketene (ketene dimer).

Synthesis Workflow

Synthesis and Characterization Workflow

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Caption: Workflow for the synthesis, purification, and characterization of **N-(4-Methylphenyl)-3-oxobutanamide**.

Experimental Protocol: Synthesis from p-Toluidine and Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of acetoacetanilides.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-toluidine in a suitable solvent such as toluene.
- Addition of Reactant: Add an equimolar amount of ethyl acetoacetate to the solution.
- Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **N-(4-Methylphenyl)-3-oxobutanamide**.

Spectroscopic Characterization

The structural elucidation of **N-(4-Methylphenyl)-3-oxobutanamide** is confirmed through various spectroscopic techniques.

1H and 13C NMR Spectroscopy

- **1H NMR:** The proton NMR spectrum provides characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and acetyl groups, the methylene protons, and the amide proton.[5]
- **13C NMR:** The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the amide and ketone groups, the aromatic carbons, and the aliphatic carbons.

1H NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 2.2	s, 3H (acetyl CH ₃)
~ 2.3	s, 3H (tolyl CH ₃)
~ 3.5	s, 2H (methylene CH ₂)
~ 7.1	d, 2H (aromatic CH)
~ 7.4	d, 2H (aromatic CH)
~ 9.8	s, 1H (amide NH)

13C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 21	(tolyl CH ₃)
~ 30	(acetyl CH ₃)
~ 50	(methylene CH ₂)
~ 120-135	(aromatic CH)
~ 165	(amide C=O)
~ 205	(ketone C=O)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

- IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and ketone, and aromatic C-H and C=C stretches.
- Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak $[M]^+$ observed at m/z 191.23.

Spectroscopic Data

Technique	Expected Features
FTIR (cm^{-1})	~3300 (N-H stretch), ~1710 (ketone C=O stretch), ~1660 (amide C=O stretch), ~1600, 1540 (aromatic C=C stretch)
MS (m/z)	191 $[M]^+$, other fragmentation peaks

Applications and Biological Activity

N-(4-Methylphenyl)-3-oxobutanamide is a versatile intermediate in organic synthesis.^[6]

Industrial Applications

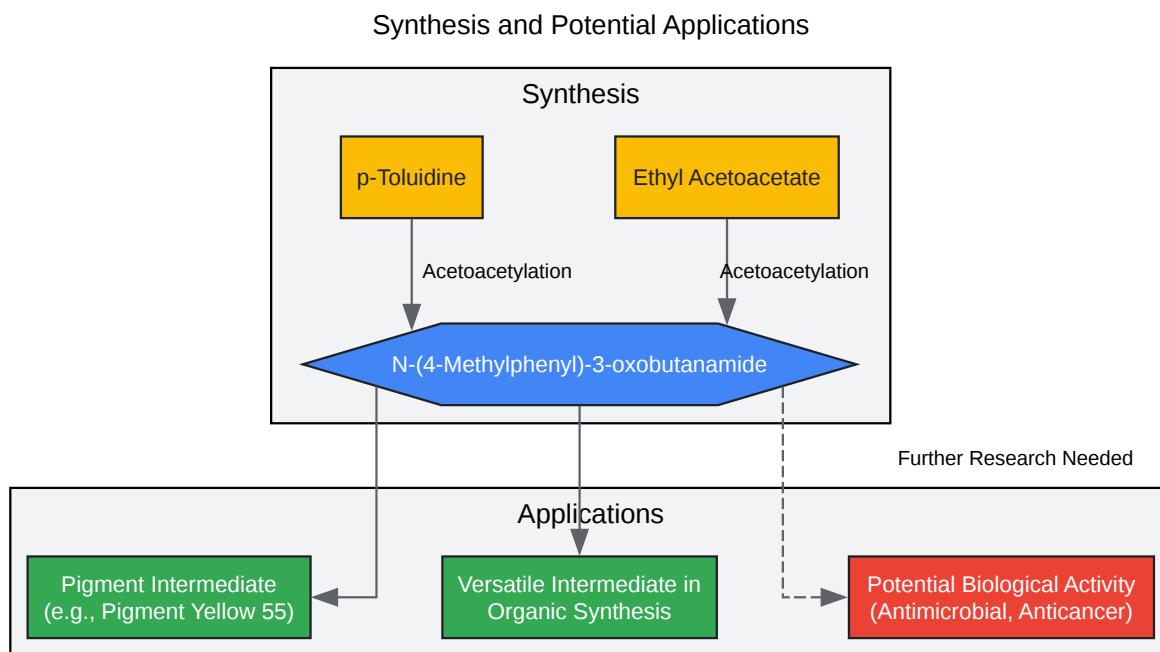
The primary industrial use of this compound is as a coupling component in the synthesis of azo pigments, such as C.I. Pigment Yellow 55 and Pigment Orange 63.^{[2][3]}

Potential Biological Activity

While specific biological data for **N-(4-Methylphenyl)-3-oxobutanamide** is limited, the broader class of N-aryl-3-oxobutanamides has been investigated for various biological activities. Derivatives of this scaffold have shown potential as antibacterial and anticancer agents.^[1] The biological activity is often influenced by the substitution pattern on the aryl ring. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity in some derivatives.

Further research is required to fully elucidate the specific biological profile of **N-(4-Methylphenyl)-3-oxobutanamide**.

Logical Relationship Diagram



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Caption: Logical relationships showing the synthesis and potential applications of **N-(4-Methylphenyl)-3-oxobutanamide**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-Methylphenyl)-3-oxobutanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160187#literature-review-on-n-4-methylphenyl-3-oxobutanamide]

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